
(3-Phenylpropyl)hydrazine hydrochloride
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Overview
Description
(3-Phenylpropyl)hydrazine hydrochloride is an organic compound with the molecular formula C₉H₁₅ClN₂. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a hydrazine moiety. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)hydrazine hydrochloride typically involves the reaction of 3-phenylpropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C9H13NH2+N2H4⋅H2O→C9H15N2⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
(3-Phenylpropyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce primary amines .
Scientific Research Applications
(3-Phenylpropyl)hydrazine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (3-Phenylpropyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function. Additionally, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine hydrochloride: Similar in structure but lacks the propyl chain.
Benzylhydrazine hydrochloride: Contains a benzyl group instead of a phenylpropyl group.
(2-Phenylethyl)hydrazine hydrochloride: Similar but with a shorter ethyl chain.
Uniqueness
(3-Phenylpropyl)hydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
(3-Phenylpropyl)hydrazine hydrochloride, a compound with the chemical formula C9H14N2·HCl, has garnered interest in various scientific fields due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by its hydrazine moiety, which allows it to participate in various chemical reactions including:
- Oxidation : It can be oxidized to form azines or other derivatives.
- Reduction : The compound can be reduced to yield primary amines.
- Substitution : It can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
These reactions are essential for its application in synthesizing more complex organic molecules and studying enzyme inhibition mechanisms.
Biological Activities
The biological activities of this compound are diverse, impacting several physiological pathways. Key areas of activity include:
- Antimicrobial Activity : Research indicates that compounds with a phenylpropyl chain exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming covalent bonds at their active sites. This interaction alters enzyme function and can modulate various biochemical pathways.
- Neuropharmacological Effects : There is evidence suggesting that this compound interacts with neurotransmitter receptors, potentially influencing neurological functions and behaviors.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound binds covalently to enzymes, inhibiting their activity. This has been observed in studies focusing on reductase enzymes .
- Receptor Modulation : It may also modulate neurotransmitter receptors, affecting signal transduction pathways in the nervous system.
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating strong antibacterial potential.
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of specific reductase enzymes by this compound. The study reported that the compound exhibited a competitive inhibition pattern, with Ki values indicating significant potency compared to other known inhibitors .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-phenylpropylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAYZECUBYYSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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